

# Kinase Selectivity and Cellular Potency Profiling

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

Get Quote

The following tables consolidate data from comparative studies to illustrate **fedratinib**'s enzymatic and cellular activity alongside other JAK2 inhibitors.

**Table 1: Comparative Enzymatic and Cellular Potency of JAK2 Inhibitors**

| Inhibitor   | JAK2 Enzymatic IC <sub>50</sub> (nM) [1] | JAK1 Enzymatic IC <sub>50</sub> (nM) [2] | JAK2 Cellular IC <sub>50</sub> (pSTAT5 in SET2 cells) [1] | Key Off-Target Kinases (approx. potency) [3] [4] [2]         |
|-------------|------------------------------------------|------------------------------------------|-----------------------------------------------------------|--------------------------------------------------------------|
| Fedratinib  | 14                                       | ~105 (35x less than JAK2) [2]            | 672 nM                                                    | FLT3 (15 nM), BRD4 (130 nM), RET (48 nM)                     |
| Ruxolitinib | 4                                        | 3.3 (JAK1/JAK2 equipotent) [2]           | 14 nM                                                     | Relatively selective for JAK1/2 [1]                          |
| Pacritinib  | 53                                       | Minimal at relevant conc. [5]            | 429 nM                                                    | IRAK1 (5-10x weaker than JAK2), FLT3, CSF1R, KIT [5] [4] [1] |
| Momelotinib | 51                                       | ~100 (JAK1) [4]                          | 205 nM                                                    | ACVR1/ALK2, TBK1, IKBKE, FLT3 (weaker) [4] [1]               |

**Table 2: Observed Cellular and Phenotypic Effects in Models**

| Inhibitor   | Anti-proliferative Effect in JAK2VF cell lines [4] | Effect on Normal CD34+ HSPCs [1]    | Key Phenotypic Profile in Primary Cell Systems [5] [6]                                   |
|-------------|----------------------------------------------------|-------------------------------------|------------------------------------------------------------------------------------------|
| Fedratinib  | Moderate potency                                   | Pronounced decrease in viability    | Broad anti-proliferative effects; modulates inflammatory cytokine production [5]         |
| Ruxolitinib | Highest potency                                    | Least effect on differentiation     | Broadest activity across systems; anti-proliferative to B and T cells [5] [6]            |
| Pacritinib  | Moderate to high potency                           | Pronounced decrease in viability    | Specific to B-cell activation system; strongest inhibition of IL-17A, IL-2, IL-6 [5] [6] |
| Momelotinib | Lowest potency                                     | Moderate anti-proliferative effects | Anti-proliferative to B and T cells; unique sparing of erythroid colonies [5] [4]        |

## Detailed Experimental Protocols

To interpret the data above accurately, understanding the underlying experimental methods is crucial for any researcher.

### 1. Kinase Enzymatic Assays [1]

- **Purpose:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a drug against a purified kinase protein in a cell-free system.
- **Methodology:** assays were performed by Reaction Biology Corp. The activity of 356 unique wild-type human kinases was assessed. For initial screening, compounds were tested at 100 nM with an ATP concentration of 10 μM. Kinases showing >50% inhibition were then subjected to dose-response curves to determine IC<sub>50</sub> values, using a higher ATP concentration of 100 μM to simulate physiological conditions.
- **Data Interpretation:** This method measures direct binding and inhibition of the kinase, revealing the intrinsic potency of the drug. The high ATP concentration used in follow-up assays helps identify competitive ATP inhibitors and provides a more physiologically relevant potency ranking.

### 2. Cellular Target Engagement & Phenotypic Profiling [5] [1]

- **Purpose:** To evaluate a compound's ability to inhibit JAK-STAT signaling and produce functional effects in living cells and complex biological systems.
- **Methodology:**
  - **JAK2 Cellular Assay (pSTAT5) [1]:** The human SET2 leukemia cell line (harboring the JAK2 V617F mutation) is treated with the inhibitor. After treatment, cells are lysed, and the levels of phosphorylated STAT5 (pSTAT5) are quantified, typically via immunoassays, to generate an IC<sub>50</sub> value.
  - **BioMAP Phenotypic Profiling [5] [6]:** This platform uses 12 distinct human primary cell-based systems that model different human disease and tissue states (e.g., T-cell dependent B-cell activation, vascular inflammation). Systems are stimulated with cytokines or other agents in the presence of the test compound. After 24-72 hours, the levels of multiple readout biomarkers (e.g., cytokines, cell surface proteins, proliferation) are measured. The resulting profile of biomarker changes serves as a "mechanistic signature" for each compound.
- **Data Interpretation:** While the pSTAT5 assay confirms on-target pathway engagement in a relevant cellular context, the BioMAP platform provides a broader, systems-level view of a drug's biological effects, potentially capturing the integrated impact of its multi-kinase profile.

## Integrated Signaling Pathways and Mechanisms

The diagram below synthesizes how **fedratinib**'s primary and secondary targets contribute to its overall pharmacological effect in the context of myelofibrosis.



[Click to download full resolution via product page](#)

## Key Differentiating Mechanisms

The distinct kinase profiles of these inhibitors translate into unique clinical and biological characteristics:

- **Fedratinib's JAK2 Selectivity vs. Ruxolitinib:** Fedratinib's ~35-fold selectivity for JAK2 over JAK1 is a key differentiator from the JAK1/JAK2 equipotent inhibitor ruxolitinib [2]. This may underlie the observation that fedratinib has less impact on immune cell function in some models, making it a potential candidate for combination therapies with immunotherapeutics [7].
- **Fedratinib's Multi-Kinase Activity:** Beyond JAK2, fedratinib's potent inhibition of FLT3 and BRD4 contributes to its efficacy [3] [2]. FLT3 inhibition enhances its anti-proliferative effect, while BRD4 inhibition synergistically blocks NF-κB hyperactivation and inflammatory cytokine production, which is central to MF symptomatology [2].
- **Contrast with Other Inhibitors:** Unlike pacritinib, fedratinib does not strongly target IRAK1, and unlike momelotinib, it is not a potent inhibitor of ACVR1, a mechanism linked to hepcidin reduction and anemia improvement [4] [1]. This explains their differing clinical effects on anemia.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Comparison of the Enzymatic and Cellular Profiles ... [sciencedirect.com]
2. Fedratinib, a newly approved treatment for patients with ... [nature.com]
3. Fedratinib in 2025 and beyond: indications and future ... [pmc.ncbi.nlm.nih.gov]
4. Comprehensive profiling of clinical JAK inhibitors in ... [pmc.ncbi.nlm.nih.gov]
5. Comparative phenotypic profiling of the JAK2 inhibitors ... [pmc.ncbi.nlm.nih.gov]
6. Comparative phenotypic profiling of the JAK2 inhibitors ... [journals.plos.org]
7. protocol of a phase II study of Fedratinib and Nivolumab ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Kinase Selectivity and Cellular Potency Profiling]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547874#fedratinib-kinase->

selectivity-profiling-panel]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)